![molecular formula C20H19ClN4OS B2395443 N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1396875-57-2](/img/structure/B2395443.png)
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of the compound was found to have the following elemental composition: Carbon 49.96%, Hydrogen 2.40%, Nitrogen 21.88%, Sulfur 16.69%, Chlorine 19.24% .Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral properties. Notably, N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide exhibits inhibitory activity against influenza A virus. Specifically, the compound methyl 6-amino-4-isobutoxy-1 H -indole-2-carboxylate demonstrated an IC50 value of 7.53 μmol/L and a high selectivity index (SI) against CoxB3 virus . Additionally, other indole derivatives have shown potent antiviral effects against Coxsackie B4 virus .
Anti-HIV Potential
Indole derivatives have been explored as anti-HIV agents. For instance, N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide derivatives were studied for their anti-HIV-1 activity. Molecular docking studies revealed their potential in inhibiting HIV-1 .
Antitubercular Activity
Indole-based compounds have been evaluated for their antitubercular potential. While no direct studies exist for this specific compound, its indole moiety suggests it could be relevant. Researchers have synthesized various indole scaffolds for screening against Mycobacterium tuberculosis (MTB) and Mycobacterium bovis (BCG) .
Other Biological Activities
Indole derivatives exhibit diverse effects, including anti-inflammatory, anticancer, antidiabetic, and antimalarial activities. Although direct evidence for this compound is limited, its indole core positions it within this versatile category .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes such as cell division, metabolism, and signal transduction.
Mode of Action
It’s worth noting that kinase inhibitors, like the one mentioned in the study , often work by competing with ATP for binding to the kinase, thereby preventing the phosphorylation process. This can lead to the inhibition of the kinase’s activity and subsequent downstream effects.
Pharmacokinetics
A related compound was found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4OS/c21-16-5-2-1-4-15(16)17-7-8-19(24-23-17)25-11-9-14(10-12-25)22-20(26)18-6-3-13-27-18/h1-8,13-14H,9-12H2,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTXXMJNYGEBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CS2)C3=NN=C(C=C3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(6-(2-chlorophenyl)pyridazin-3-yl)piperidin-4-yl)thiophene-2-carboxamide |
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